4-[(2-Methoxybenzyl)carbamoyl]phenyl acetate
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Overview
Description
4-{[(2-METHOXYPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE is an organic compound with a complex structure that includes a methoxyphenyl group, a carbamoyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-METHOXYPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE typically involves the reaction of 2-methoxyphenylmethylamine with phenyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl acetate derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-{[(2-METHOXYPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic amino acids in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-{[(2-HYDROXYPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE: Similar structure but with a hydroxyl group instead of a methoxy group.
4-{[(2-METHOXYPHENYL)METHYL]CARBAMOYL}BENZOATE: Similar structure but with a benzoate group instead of an acetate group.
Uniqueness: 4-{[(2-METHOXYPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE is unique due to the presence of both a methoxy group and an acetate group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17NO4 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
[4-[(2-methoxyphenyl)methylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO4/c1-12(19)22-15-9-7-13(8-10-15)17(20)18-11-14-5-3-4-6-16(14)21-2/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
YBIHNDGAAIIMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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